

An In-depth Technical Guide to PBRM1 Bromodomain Structure and Inhibitor Binding

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Compound of Interest		
Compound Name:	Pbrm1-BD2-IN-2	
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Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in cancer research, particularly in clear cell renal cell carcinoma (ccRCC). Its unique structure, featuring six tandem bromodomains, facilitates the recognition of acetylated lysine residues on histones, thereby playing a crucial role in chromatin organization and gene regulation. This guide provides a comprehensive technical overview of the PBRM1 bromodomain structure, its interaction with inhibitors, and the experimental methodologies employed to characterize these interactions. Detailed protocols for key biophysical and biochemical assays are presented, alongside a structured summary of known inhibitors and their binding affinities. Furthermore, this guide visualizes the intricate signaling pathways involving PBRM1 and the typical workflow for inhibitor discovery, offering a valuable resource for researchers in epigenetics and drug development.

PBRM1 Bromodomain Structure and Function

PBRM1 is a large protein that serves as a scaffolding subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. The six bromodomains (BD1-BD6) of PBRM1 are critical for tethering the PBAF complex to specific chromatin regions through their ability to bind acetylated lysine residues on histone tails. This interaction is fundamental to the regulation of



gene expression, and its disruption through mutations or inhibition can have profound effects on cellular processes, including cell cycle control, proliferation, and DNA repair.[1][2]

The individual bromodomains of PBRM1 exhibit distinct binding preferences for acetylated histones, with the second (BD2) and fourth (BD4) bromodomains identified as the primary readers of histone H3 acetylated at lysine 14 (H3K14ac).[3] The solution structure of PBRM1-BD2 has been resolved (PDB ID: 2KTB), providing a structural basis for understanding its interaction with acetylated lysines and for the rational design of inhibitors.[1]

PBRM1 Bromodomain Inhibitors and Binding Affinity

The development of selective inhibitors for PBRM1 bromodomains is an active area of research, aimed at dissecting the specific functions of each domain and exploring their therapeutic potential. A number of small molecule inhibitors have been identified, primarily targeting PBRM1-BD2 and PBRM1-BD5. The binding affinities of these inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their dissociation constant (Kd) determined through biophysical methods.

Below is a summary of selected PBRM1 bromodomain inhibitors and their reported binding data.



Compound	Target Bromodom ain(s)	IC50 (μM)	Kd (μM)	Assay Method(s)	Reference(s
Compound 7	PBRM1-BD2	0.2 ± 0.02	0.7	AlphaScreen, ITC	[1]
PBRM1-BD5	-	0.35	ITC	[1]	
SMARCA4	-	5.0	ITC	[1]	
Compound 8	PBRM1-BD2	6.3 ± 1.4	6.9	AlphaScreen, ITC	[1]
PBRM1-BD5	-	3.3	ITC	[1]	
Compound 11	PBRM1-BD2	1.0 ± 0.2	9.3	AlphaScreen, ITC	[1]
PBRM1-BD5	-	10.1	ITC	[1]	
Compound 16	PBRM1-BD2	0.26 ± 0.04	1.5 ± 0.9	AlphaScreen, ITC	[1]
PBRM1-BD5	-	3.9 ± 2.6	ITC	[1]	
Compound 25	PBRM1-BD2	0.22 ± 0.02	-	AlphaScreen	[1]
Compound 26	PBRM1-BD2	0.29 ± 0.05	-	AlphaScreen	[1]
PB16	PBRM1-BD2	-	-	X-ray Crystallograp hy	

Experimental Protocols for Inhibitor Characterization

The characterization of PBRM1 bromodomain inhibitors relies on a suite of biophysical and biochemical assays. The following sections provide detailed methodologies for three key



experimental techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. For PBRM1, it is typically employed as a competition assay to measure the ability of a compound to inhibit the interaction between a PBRM1 bromodomain and an acetylated histone peptide.[4][5]

Materials:

- His-tagged PBRM1 bromodomain (e.g., PBRM1-BD2)
- Biotinylated histone peptide (e.g., H3K14Ac)
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., 3x BRD Homogeneous Assay Buffer 2)
- Test inhibitors dissolved in DMSO
- 384-well low-volume microplates

Protocol:

- Prepare a master mixture containing the His-tagged PBRM1 bromodomain and the biotinylated histone peptide in assay buffer. A typical final concentration for the PBRM1-BD2 protein is 200 nM and for the biotinylated H3K14Ac peptide is 100 nM.[1]
- Dispense 5 μL of the master mixture into each well of the microplate.
- Add test inhibitors at various concentrations to the wells. Ensure the final DMSO concentration is kept low (e.g., below 0.5%) to avoid assay interference.



- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bromodomain.
- Prepare a suspension of AlphaScreen beads, typically 20 μg/mL Streptavidin Donor beads and 5 μg/mL Nickel-Chelate Acceptor beads.[1]
- Add 20 μL of the bead suspension to each well.
- Incubate the plate in the dark at room temperature for 1 hour to allow for beadprotein/peptide binding.
- Read the plate on an AlphaScreen-capable plate reader (e.g., BioTek Cytation5) with excitation at 680 nm and emission detection between 520-620 nm.
- Data is analyzed by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H) of the interaction.[6][7]

Materials:

- Purified PBRM1 bromodomain protein
- · Inhibitor compound
- Dialysis buffer (e.g., 10-50 mM buffer like sodium phosphate or TRIS, 100 mM NaCl, pH adjusted)[8]
- ITC instrument (e.g., MicroCal VP-ITC)

Protocol:



- Thoroughly dialyze the protein against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions.
- Prepare the protein solution to a known concentration, typically in the range of 10-20 μ M, and degas the solution.
- Prepare the inhibitor solution in the dialysis buffer at a concentration 10-15 times that of the protein concentration and degas.[6]
- Load the protein solution into the sample cell of the ITC instrument (e.g., ~400 μ L for the iTC200).[6]
- Load the inhibitor solution into the injection syringe (e.g., ~70 μL for the iTC200).[6]
- Set the experimental parameters, including the cell temperature, stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 2 μL injection followed by 30 injections of 10 μL each).[1][9]
- Perform the titration experiment, injecting the inhibitor into the protein solution.
- Analyze the resulting thermogram by integrating the heat pulses and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.[10][11]

Materials:

- Purified PBRM1 bromodomain protein
- Inhibitor compound
- DSF buffer (e.g., 100 mM Na2HPO4, 500 mM NaCl, pH 6.5)[1]



- SYPRO Orange dye (5000x stock, Invitrogen)
- Real-time PCR instrument (e.g., Mx3005P, Stratagene)
- 96-well or 384-well PCR plates

Protocol:

- Prepare a reaction mixture containing the PBRM1 bromodomain at a final concentration of 10 μM in DSF buffer.[1]
- Add the inhibitor to the reaction mixture at a final concentration of 100 μM.[1]
- Add SYPRO Orange dye to the mixture at a final dilution of 5x.[1]
- Transfer the reaction mixture to a PCR plate.
- Place the plate in the real-time PCR instrument.
- Set the instrument to monitor fluorescence with excitation at 492 nm and emission at 610 nm.
- Apply a temperature ramp, typically from 25°C to 95°C with an increment of 1°C per minute.
 [1][11]
- Record the fluorescence intensity at each temperature point.
- The melting temperature (Tm) is determined as the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the inhibitor.

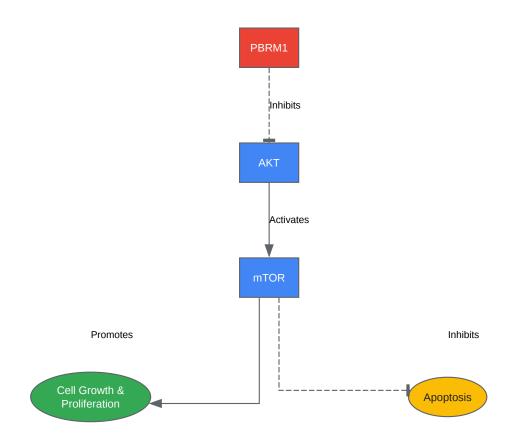
PBRM1 in Cellular Signaling Pathways

PBRM1 plays a complex role in cellular signaling, acting as both a tumor suppressor and a context-dependent oncogene. Its loss or mutation has been linked to the dysregulation of several key signaling pathways.



PBRM1 and the AKT-mTOR Pathway

Studies have shown that a deficiency in PBRM1 can lead to the activation of the AKT-mTOR signaling pathway.[12][13] This pathway is a central regulator of cell growth, proliferation, and survival. The loss of PBRM1 appears to relieve the suppression of this pathway, contributing to tumorigenesis, particularly in clear cell renal cell carcinoma.[14] The precise mechanism of how PBRM1 directly or indirectly regulates AKT-mTOR signaling is an area of ongoing investigation.



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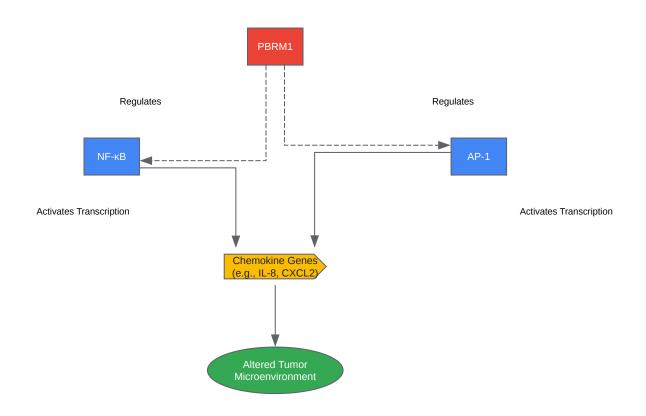
PBRM1's inhibitory role on the AKT-mTOR pathway.

PBRM1 and Chemokine Signaling

PBRM1 has also been implicated in the regulation of chemokine signaling pathways.[15][16] Knockdown of PBRM1 has been shown to alter the expression of various chemokines and their receptors, such as increasing the levels of IL6ST and CCL2 while decreasing IL-8, IL-6, and



CXCL2.[15] This dysregulation of chemokine expression can impact the tumor microenvironment, influencing processes like inflammation, angiogenesis, and immune cell recruitment. The SWI/SNF complex, of which PBRM1 is a part, can modulate the expression of transcription factors like AP-1 and NF-kB, which are known regulators of chemokine gene expression.[15][17]



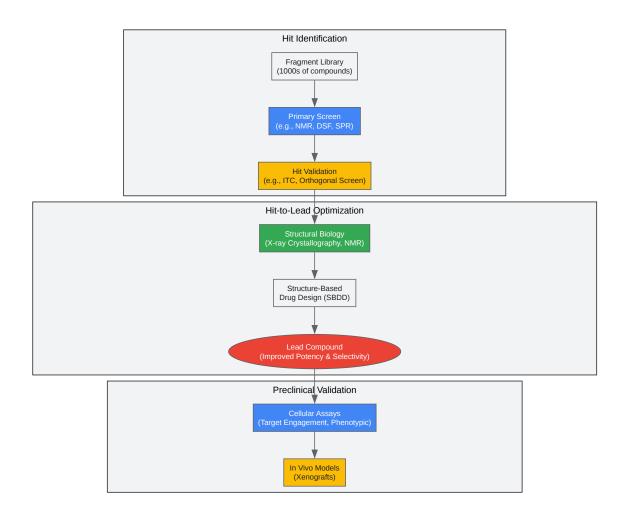
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PBRM1's regulation of chemokine gene expression.

Experimental Workflow for PBRM1 Inhibitor Discovery

The discovery of novel PBRM1 bromodomain inhibitors often follows a fragment-based drug discovery (FBDD) approach. This strategy involves screening a library of low-molecular-weight compounds (fragments) to identify weak binders, which are then optimized into more potent lead compounds.[4][18][16][19]





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